molecular formula C16H15NO4S B2450858 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid CAS No. 326866-55-1

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid

Cat. No. B2450858
CAS RN: 326866-55-1
M. Wt: 317.36
InChI Key: QWYQADXOPOXONA-UHFFFAOYSA-N
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Description

“4-(3,4-dihydro-2H-quinoline-1-sulfonyl)aniline” is a chemical compound with the molecular formula C15H16N2O2S . It has an average mass of 288.365 Da and a monoisotopic mass of 288.093262 Da .


Molecular Structure Analysis

The molecular structure of “4-(3,4-dihydro-2H-quinoline-1-sulfonyl)aniline” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-dihydro-2H-quinoline-1-sulfonyl)aniline” include an average mass of 288.365 Da and a monoisotopic mass of 288.093262 Da .

Scientific Research Applications

Caspase-3 Inhibitory Activity

Studies have demonstrated the synthesis of compounds related to 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid, revealing their role as potent inhibitors of caspase-3, an enzyme playing a key role in apoptosis. These compounds have shown noncompetitive and reversible inhibition characteristics with significant potency, as evidenced by IC50 values as low as 6 nM (Kravchenko et al., 2005).

Synthesis of Quinoline Derivatives

Research has focused on the synthesis of various quinoline derivatives, including those utilizing compounds similar to this compound. These derivatives have applications in various fields of organic chemistry and medicinal research due to their unique structural and chemical properties (N. G. Khaligh, 2015).

Metal Complex and Coordination Polymers

The compound has been used in the synthesis of metal complexes and coordination polymers, demonstrating its versatility in forming various molecular structures. These structures have shown potential in gas sensing applications due to their unique fluorescence emission properties (M. Rad et al., 2016).

Electrochemical Synthesis

The electrochemical properties of related compounds have been studied, revealing their potential in the electrochemical synthesis of new benzofuran derivatives. This highlights the utility of these compounds in electrochemistry and materials science (A. B. Moghaddam et al., 2006).

Synthesis of Pyrazoloquinoline Derivatives

There is significant interest in synthesizing pyrazoloquinoline derivatives using related compounds, which are explored for their potential as caspase-3 inhibitors. This emphasizes the role of these compounds in the development of new pharmaceutical agents (D. Kravchenko et al., 2005).

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-8-14(11-13)22(20,21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYQADXOPOXONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326866-55-1
Record name 3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(chlorosulfonyl)benzoic acid (0.5 g, 2.27 mmol) was treated with 1,2,3,4-tetrahydroquinoline (906 mg, 6.80 mmol) using method A to give 3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzoic acid as an off white solid. Yield: 318 mg (44%). 1H-NMR: 8.17 (d, J=8.0 Hz, 1H), 8.06-8.04 (m, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.68 (t, J=8.0 Hz, 1H), 7.61 (d, J=8.0 Hz, 1H), 7.24-7.18 (m, 1H), 7.15-7.05 (m, 2H), 3.80-3.76 (m, 2H), 2.40 (t, J=6.5 Hz, 2H), 1.61-1.54 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
906 mg
Type
reactant
Reaction Step One

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